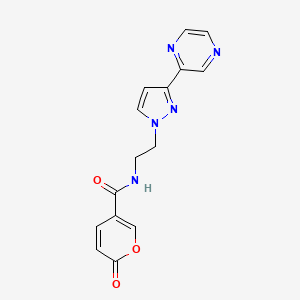

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Reactivity

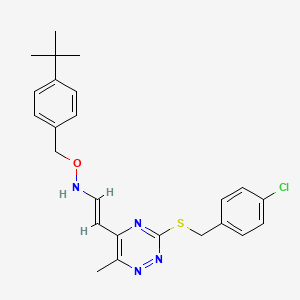

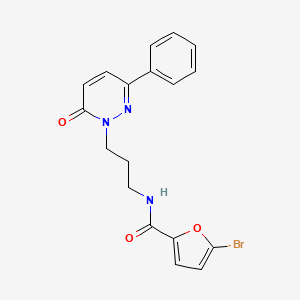

- Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole produces 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which reacts with amines to create sulfonamides and can undergo nucleophilic substitution reactions. The reaction's regiochemistry is highly dependent on the nature of nucleophiles, allowing for the regioselective synthesis of unique trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthesis of Derivatives

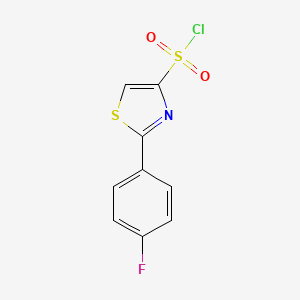

- Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole are synthesized using amidophenacylating reagents. Through oxidative chlorination, compounds are converted to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, which are then used to prepare corresponding sulfonamides (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Antimicrobial Properties

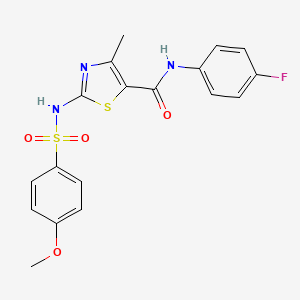

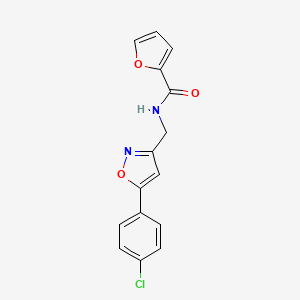

- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate) show good to potent antimicrobial activity against various bacteria and fungi. The sulfonamide derivatives are particularly potent as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).

Synthesis of Heterocyclic Compounds

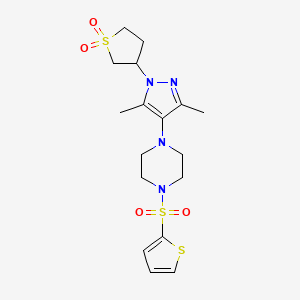

- Heterocyclic compounds incorporating a sulfamoyl moiety are synthesized for use as antimicrobial agents. These compounds are obtained through various reactions, including cycloaddition and treatment with elemental sulfur and phenyl isothiocyanate, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Polymer Synthesis

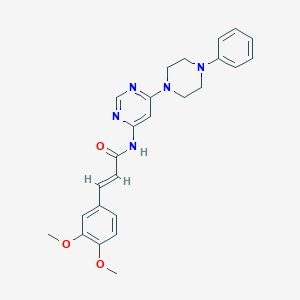

- A diamine containing pyridine and trifluoromethylphenyl groups is used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high thermal stability, mechanical strength, low dielectric constants, and transparency (Liu et al., 2013).

Crystal Structure Analysis

- The crystal structure of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole Chloride (FABT) changes when grown from different alcohol solutions. This change in structure is mostly due to hydrogen bond interactions with chloride anions and solvent molecules, demonstrating the compound's solvatomorphism (Kamiński et al., 2010).

Corrosion Inhibition

- Poly[(hydrazinylazo)]thiazoles derivatives, synthesized through various chemical reactions, act as potent corrosion inhibitors for cast iron-carbon alloy in HCl solution. They demonstrate high protection capacities and adhere to the alloy surface, showing potential for industrial applications (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULJACLVRVTLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2717689.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)